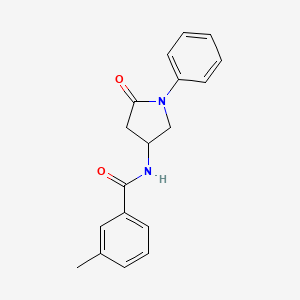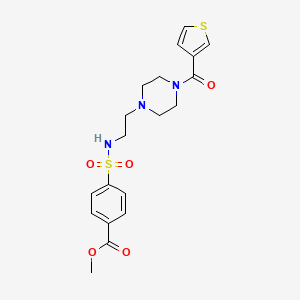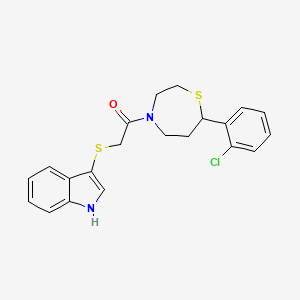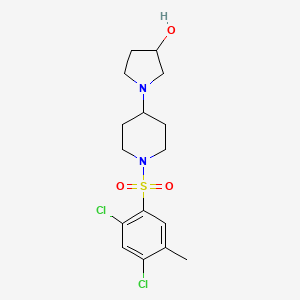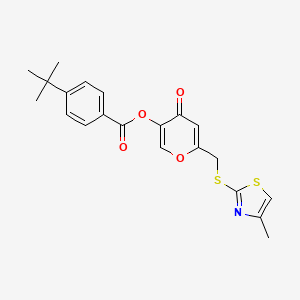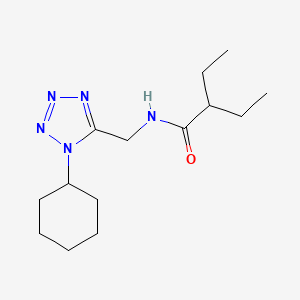
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide:
Pharmaceutical Development
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide has shown potential in pharmaceutical development, particularly as a bioisostere for carboxylic acids and amides. This property enhances its metabolic stability and lipophilicity, making it a promising candidate for drug design . Its structure allows for the development of new therapeutic agents targeting various diseases, including anti-inflammatory and antiviral drugs.
Antimicrobial Agents
Research indicates that tetrazole derivatives, including N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide, possess significant antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents . This application is crucial in addressing the growing issue of antibiotic resistance.
Explosives and Propellants
Tetrazole compounds are known for their high energy content, which makes them suitable for use in explosives and rocket propellants. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide can be utilized in the formulation of high-energy materials due to its stability and energetic properties . This application is particularly relevant in the defense and aerospace industries.
Coordination Chemistry
In coordination chemistry, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide can act as a ligand, forming complexes with various metal ions. These complexes have potential applications in catalysis, material science, and as models for biological systems . The unique structure of the compound allows for the formation of stable and diverse coordination complexes.
Photographic Chemicals
Tetrazole derivatives are used in the photographic industry due to their ability to form stable complexes with silver ions. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide can be employed in photographic chemicals to enhance image quality and stability . This application leverages the compound’s chemical properties to improve photographic processes.
Green Chemistry
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide can be optimized using green chemistry principles. Researchers have explored methods to produce this compound using environmentally friendly solvents and catalysts, reducing the environmental impact of its production . This approach aligns with the growing emphasis on sustainable and eco-friendly chemical processes.
Medicinal Chemistry
In medicinal chemistry, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide is investigated for its potential as an anti-cancer agent. Its ability to interact with biological targets and inhibit cancer cell growth makes it a candidate for developing new cancer therapies . This application highlights the compound’s versatility in addressing various health challenges.
Material Science
The compound’s unique structural properties make it useful in material science for developing new polymers and advanced materials. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide can be incorporated into polymer matrices to enhance their mechanical and thermal properties . This application is significant in creating materials with improved performance for industrial applications.
Eigenschaften
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O/c1-3-11(4-2)14(20)15-10-13-16-17-18-19(13)12-8-6-5-7-9-12/h11-12H,3-10H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPQGODXFGIOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NN=NN1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2626656.png)

![3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2626658.png)
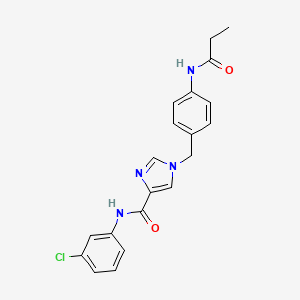
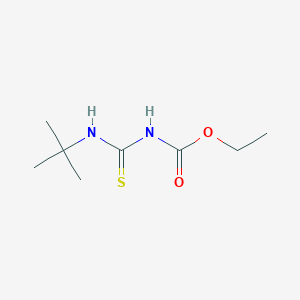


![9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2626667.png)
